molecular formula C10H16N6S B194882 Cimetidine CAS No. 51481-61-9

Cimetidine

Cat. No. B194882
CAS RN: 51481-61-9
M. Wt: 252.34 g/mol
InChI Key: AQIXAKUUQRKLND-UHFFFAOYSA-N
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Description

Cimetidine is a stomach acid reducer used to treat and prevent certain types of stomach ulcers. It is also used to treat gastroesophageal reflux disease (GERD), a condition where stomach acid backs up into the esophagus causing heartburn . It is a histamine H2-receptor antagonist .


Molecular Structure Analysis

Cimetidine has a molecular formula of C10H16N6S and a molecular weight of 252.34 g/mol . It contains an imidazole ring and is chemically related to histamine .


Chemical Reactions Analysis

Cimetidine may cause adverse reactions such as diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, which are usually mild and transient . Mental confusion may occur in the elderly . Due to its non-selective inhibition of cytochrome P450 enzymes, cimetidine has numerous drug interactions .


Physical And Chemical Properties Analysis

Cimetidine is a weak base and a highly water-soluble compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 476.2±55.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.5 cm3 .

Mechanism of Action

Target of Action

Cimetidine primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion .

Mode of Action

Cimetidine acts as a competitive inhibitor of histamine at the histamine H2 receptors . By binding to these receptors, cimetidine blocks the effects of histamine, leading to a reduction in gastric acid secretion . This results in a decrease in gastric volume and acidity .

Biochemical Pathways

The primary biochemical pathway affected by cimetidine is the gastric acid secretion pathway . By inhibiting the H2 receptors, cimetidine reduces the production of gastric acid, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450 , which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine is rapidly absorbed and has an oral bioavailability of 60-70% . The onset of action occurs within 30 minutes, and peak levels are achieved within 1 to 3 hours . Cimetidine is widely distributed throughout all tissues .

Result of Action

The molecular and cellular effects of cimetidine’s action primarily involve a decrease in gastric acid secretion . This leads to a reduction in gastric volume and acidity . As a result, conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion can be managed .

Action Environment

Environmental factors can influence the action of cimetidine. For instance, the activity of intestinal CYP3A4/5, which can be influenced by a variety of environmental factors , can affect the absorption of cimetidine . Furthermore, the dosage of cimetidine and the presence of other drugs can also impact its efficacy and stability .

Safety and Hazards

Cimetidine is generally safe, but it may cause serious side effects. Stop using cimetidine and call your doctor at once if you have pain when swallowing, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, changes in mood, anxiety, agitation, confusion, hallucinations, or breast swelling or tenderness .

properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
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InChI Key

AQIXAKUUQRKLND-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N
Source PubChem
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Molecular Formula

C10H16N6S
Record name CIMETIDINE
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DSSTOX Substance ID

DTXSID4020329
Record name Cimetidine
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Molecular Weight

252.34 g/mol
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Physical Description

Cimetidine appears as white crystals with a slight sulfur-mercaptan odor. (NTP, 1992), Solid
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Solubility

5 mg/mL at 68 °F (NTP, 1992), IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID, Soluble in alcohol, 8.16e-01 g/L
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Mechanism of Action

Cimetidine binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity., H2 antagonists inhibit gastric acid secretion elicited by histamine & other H2 agonists in a dose-dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin &, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) & nocturnal acid secretion & that stimulated by food, sham feeding, fundic distention, & various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. The H2 antagonists reduce both the volume of gastric juice secreted & its H+ concentration. The output of pepsin, which is secreted by the chief cells of gastric glands (mainly under cholinergic control), generally falls in parallel with the reduction in volume of gastric juice. /H2 antagonists/, Cimetidine blocks H2-receptors, which in part are responsible for the inflammatory response, in the cutaneous blood vessels of humans., The effects of cimetidine, omeprazole and atropine sulfate on the healing of acetic acid-induced gastric ulcers in rats with limited food intake time (9:00-10:00 am and 5:00-6:00 pm) were evaluated 15 days after the acid injection. Oral repeated admin of cimetidine (25-100 mg/kg twice daily) or omeprazole (10-50 mg/kg once daily) dose dependently accelerated ulcer healing. ... A single oral admin of omeprazole (50 mg/kg) or cimetidine (100 mg/kg) resulted in potent and long-lasting anti-acid secretory and gastrin-releasing actions. The degree and duration of anti-acid secretion by atropine sulfate were equal to those of cimetidine, but the elevation of gastrin release by atropine sulfate was weak and temporary. These results indicate that the gastric ulcers of rats with a limited food intake time are useful for evaluating the healing effects of cimetidine and omeprazole on gastric ulcers. In addition, the effects of both drugs may be related to the incr gastrin release rather than to the reduced acid secretion., Both KB-5492, a new anti-ulcer agent, and cimetidine, admin po at 25-200 mg/kg, dose-dependently prevented cysteamine (400 mg/kg, sc)-induced duodenal ulcers in rats with ED50 values of 63 and 40 mg/kg, respectively. Anti-ulcer doses of cimetidine, but not KB-5492, inhibited gastric acid hypersecretion induced by cysteamine (400 mg/kg, sc). In contrast, anti-ulcer doses of KB-5492, but not cimetidine, incr duodenal HC03- secretion in normal anesthetized rats. These findings suggest that KB-5492 prevents cysteamine-induced duodenal ulcers by stimulating duodenal HC03- secretion, whereas cimetidine does so by inhibiting cysteamine-induced gastric acid hypersecretion.
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Product Name

Cimetidine

Color/Form

Crystals

CAS RN

51481-61-9
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Melting Point

284 to 290 °F (NTP, 1992), 141-143 °C, 142 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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